molecular formula C14H13N3O4 B2860770 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049549-36-1

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2860770
CAS No.: 1049549-36-1
M. Wt: 287.275
InChI Key: ACILOIVHWZNSRY-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is recognized in chemical research as a potent, selective, and cell-active inhibitor of PARP14 (Poly(ADP-ribose) polymerase 14), a member of the mono-ADP-ribosyltransferase subfamily of PARP enzymes. Its primary research value lies in probing the complex biological roles of PARP14, which is implicated in key cellular processes such as the regulation of gene transcription, DNA damage response, and cellular metabolism. Studies utilizing this inhibitor have been instrumental in elucidating PARP14's function in promoting cancer cell survival and metastasis, particularly in contexts of oxidative stress . Furthermore, as PARP14 is a key modulator of macrophage immunometabolism and alternative (M2) polarization , this compound serves as a critical tool for investigating the tumor microenvironment, fibrosis, and allergic inflammation. By selectively inhibiting PARP14's catalytic activity, researchers can disrupt its role in signal transduction pathways, such as the IL-4/STAT6 pathway, providing fundamental insights into disease mechanisms and validating PARP14 as a potential therapeutic target for oncology and immune-related disorders.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-13-2-1-5-16-17(13)7-6-15-14(19)10-3-4-11-12(8-10)21-9-20-11/h1-5,8H,6-7,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACILOIVHWZNSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy and Key Intermediates

The target compound comprises two primary subunits:

  • Benzo[d]dioxole-5-carboxylic acid (piperonylic acid derivative).
  • 2-(6-Oxopyridazin-1(6H)-yl)ethylamine (pyridazinone-ethylamine moiety).

Successful synthesis requires sequential preparation of these intermediates followed by amide bond formation.

Synthesis of Benzo[d]dioxole-5-carboxylic Acid

Piperonylic acid is commercially available but can be synthesized via oxidation of piperonal (heliotropin). A common method involves:

  • Oxidation with KMnO₄ :
    $$
    \text{Piperonal} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}, \Delta} \text{Benzo[d]dioxole-5-carboxylic acid} \quad
    $$
    Yields typically exceed 80% under reflux conditions.

Synthesis of 2-(6-Oxopyridazin-1(6H)-yl)ethylamine

Pyridazinone Core Construction

Pyridazinone derivatives are synthesized via cyclization of dihydrazides or substituted maleic hydrazides. For example:

  • Cyclization of Maleic Hydrazide :
    $$
    \text{Maleic anhydride} + \text{Hydrazine} \rightarrow \text{3,6-Dihydroxypyridazine} \xrightarrow{\text{POCl}_3} \text{3,6-Dichloropyridazine} \quad
    $$
    Chlorination with POCl₃ facilitates subsequent functionalization.
Ethylamine Side-Chain Introduction

A nucleophilic substitution or reductive amination approach attaches the ethylamine group:

  • Reductive Amination :
    $$
    \text{6-Oxopyridazin-1(6H)-ylacetaldehyde} \xrightarrow{\text{NH}3, \text{NaBH}3\text{CN}} \text{2-(6-Oxopyridazin-1(6H)-yl)ethylamine} \quad
    $$
    Yields range from 50–70% depending on solvent polarity and catalyst loading.

Amide Coupling Methods

The final step involves coupling the carboxylic acid and amine intermediates. Three principal methods are documented:

Carbodiimide-Mediated Coupling

Reagents : EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).
Conditions :

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).
  • Temperature: 0–25°C.
  • Reaction Time: 12–24 hours.

Procedure :

  • Activate benzo[d]dioxole-5-carboxylic acid with EDCl/HOBt.
  • Add 2-(6-oxopyridazin-1(6H)-yl)ethylamine dropwise.
  • Purify via silica gel chromatography (EtOAc/Hexane).

Yield : 65–78%.

Schlenk Technique for Air-Sensitive Intermediates

For oxygen-sensitive pyridazinone derivatives:

  • Conditions : Nitrogen atmosphere, anhydrous DMF.
  • Catalyst : 4-Dimethylaminopyridine (DMAP).
  • Yield : Improved to 82% with reduced side-product formation.

Copper-Mediated Cross-Coupling

Adapted from pyridazinone syntheses in patent literature:

  • Reagents : Copper(II) acetate, pyridine N-oxide.
  • Solvent : Dichloromethane.
  • Reaction Time : 18 hours at 25°C.

Example :

Component Quantity Role
Benzo[d]dioxole-5-COCl 3.5 mmol Acyl chloride
2-(6-Oxopyridazin-1-yl)ethylamine 5.2 mmol Nucleophile
Cu(OAc)₂ 6.9 mmol Catalyst
Pyridine N-oxide 3.4 mmol Ligand

Yield : 89–92% after HPLC purification.

Alternative Synthetic Pathways

Solid-Phase Synthesis

For high-throughput production:

  • Resin : Wang resin-functionalized benzo[d]dioxole-5-carboxylic acid.
  • Coupling : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.
  • Cleavage : TFA (Trifluoroacetic acid)/DCM.
  • Purity : >95% by LC-MS.

Enzymatic Aminolysis

Explored for greener chemistry:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Solvent : tert-Butanol.
  • Yield : 58% at 37°C, 72 hours.

Optimization and Challenges

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance solubility but may degrade pyridazinone.
  • Chlorinated Solvents (DCM): Preferred for copper-mediated reactions.

Purification Techniques

  • Preparative HPLC : Critical for removing regioisomers (C18 column, MeCN/H₂O gradient).
  • Recrystallization : Ethanol/Water mixtures improve crystalline purity.

Analytical Validation

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.02–6.85 (m, 3H, aromatic), 4.32 (t, 2H, CH₂), 3.97 (s, 2H, OCH₂O)
LC-MS (ESI+) m/z 302.33 [M+H]⁺, t_R = 4.09 min
HPLC Purity 98.5% (254 nm, C18 column)

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various reactions, such as:

  • Oxidation: : Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Can be achieved using reagents like lithium aluminum hydride.

  • Substitution: : Common in reactions involving halides or nucleophiles.

Common Reagents and Conditions: : Reactions involving this compound often require specific catalysts, solvents, and temperature controls to proceed efficiently. For instance, palladium catalysts might be used in hydrogenation reactions, while acidic or basic conditions can facilitate substitution reactions.

Major Products: : Depending on the reaction, the products can vary. Oxidation might yield an alcohol or carboxylic acid derivative, while reduction typically produces a more saturated compound. Substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has found applications in multiple scientific disciplines:

  • Chemistry: : Used as a building block in organic synthesis and materials science.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound's mechanism of action is often linked to its ability to interact with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into specific binding sites, modulating biological pathways and influencing cellular functions. Pathways involving oxidative stress, apoptosis, or signal transduction might be particularly affected.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Amide Nitrogen Biological Activity/Application Key Findings Source
N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc) 3-(Trifluoromethyl)phenyl α-Amylase inhibition (antidiabetic) Demonstrated significant hypoglycemic effects in STZ-induced diabetic mice.
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl Umami flavoring agent Rapid metabolism in rat hepatocytes; no amide hydrolysis observed.
N-(2-Chloro-4-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide (57) 2-Chloro-4-nitrophenyl MAO inhibition (potential CNS activity) Melting point 227°C; moderate yield (53%) in synthesis.
Target Compound 2-(6-Oxopyridazin-1(6H)-yl)ethyl Not explicitly reported Pyridazinone moiety may enhance hydrogen bonding vs. aryl substituents.

Key Comparative Insights

Biological Activity: The trifluoromethylphenyl analog (IIc) exhibited potent antidiabetic activity, likely due to electron-withdrawing groups enhancing enzyme inhibition . The target compound’s pyridazinone-ethyl chain introduces a polar, heterocyclic motif absent in other analogs, which could modulate solubility or target specificity (e.g., kinase or protease interactions) .

Physicochemical Properties: Melting points for nitro- and chloro-substituted analogs (e.g., compounds 55–57) range from 200–237°C, reflecting high crystallinity due to strong intermolecular interactions . The target compound’s melting point is unreported but expected to be influenced by the pyridazinone ring’s polarity. Metabolic stability varies: Heptan-4-yl and trifluoromethylphenyl substituents resist amide hydrolysis, whereas smaller or polar groups (e.g., pyridazinone) may alter metabolic pathways .

Synthetic Accessibility: Nitro-substituted analogs (e.g., compound 56) show moderate yields (33%), while chloro-substituted derivatives (e.g., compound 57) achieve higher yields (53%) .

Research Implications and Gaps

  • Pharmacological Potential: The pyridazinone moiety in the target compound warrants investigation for enzyme inhibition (e.g., MAO, kinases) or receptor modulation, building on findings from structurally related MAO inhibitors (e.g., compound 57) .
  • Metabolic Profiling : Comparative studies with analogs like N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide could clarify the impact of substituents on metabolic stability .
  • Structural Optimization: Hybridizing the pyridazinone group with bioactive aryl substituents (e.g., trifluoromethylphenyl) may enhance therapeutic efficacy .

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological evaluations, including its anti-inflammatory, antimicrobial, and anticancer properties.

Compound Overview

  • Common Name : this compound
  • CAS Number : 1049549-36-1
  • Molecular Formula : C₁₄H₁₃N₃O₄
  • Molecular Weight : 287.27 g/mol

Structural Characteristics

The compound features a benzo[d][1,3]dioxole moiety linked to a pyridazinone derivative. This unique structure may contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic routes for this exact compound are not detailed in the available literature, similar compounds have been synthesized using techniques such as:

  • Formation of the Benzo[d][1,3]dioxole core : This often involves reactions that create the dioxole ring from phenolic precursors.
  • Pyridazine Synthesis : The pyridazinone part is typically synthesized through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Final Coupling : The final product is obtained by coupling the two moieties through an amide bond formation.

Anti-inflammatory Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyridazine derivatives can inhibit cyclooxygenase (COX) enzymes and carbonic anhydrase (CA) isoforms, which are pivotal in inflammatory processes:

CompoundTargetInhibition Constant (nM)
Pyridazine Derivative 5ahCA IX4.9
Pyridazine Derivative 7fhCA IX6.4
Pyridazine Derivative 5chCA XII18.4

These findings suggest that this compound may possess similar anti-inflammatory capabilities due to its structural features.

Antimicrobial Activity

The antimicrobial efficacy of related benzodioxole derivatives has been evaluated against various bacterial strains. While some derivatives showed limited activity, specific compounds demonstrated significant effects against pathogens such as Staphylococcus aureus and Escherichia coli. The exact activity of this compound remains to be fully elucidated but may follow similar trends observed in related compounds.

Anticancer Activity

The anticancer potential of this compound is supported by studies involving related pyridazine derivatives that exhibit cytotoxicity against several cancer cell lines:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

The data indicates that the compound may affect cancer cell proliferation and induce apoptosis through various mechanisms, including modulation of pro-inflammatory cytokines like IL-6 and TNF-α.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzodioxole derivatives, highlighting their potential as multi-target agents in treating inflammatory diseases and cancer:

  • Study on Pyridazine Derivatives : A study published in PMC demonstrated that certain pyridazine derivatives showed potent inhibition against hCA isoforms with low nanomolar IC₅₀ values, indicating their potential as therapeutic agents in inflammatory conditions .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of synthesized benzodioxole derivatives on various cancer cell lines using MTS assays, revealing promising results for further development .

Q & A

Basic: What are the standard synthetic routes for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridazinone ring via cyclization of precursors like hydrazine derivatives with diketones.
  • Step 2 : Introduction of the ethyl bridge through nucleophilic substitution or condensation, linking the pyridazinone to the benzo[d][1,3]dioxole moiety.
  • Step 3 : Final carboxamide coupling using activating agents (e.g., EDC/HOBt) under inert conditions.
    Optimization strategies :
  • Catalyst selection (e.g., Yb(OTf)₃ for improved regioselectivity) .
  • Solvent systems (DMF or THF) to enhance reaction efficiency .
  • Temperature control (50–80°C) to minimize side reactions .

Basic: What spectroscopic and analytical methods confirm the compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly verifying the pyridazinone ring (δ 6.5–7.5 ppm) and benzo[d][1,3]dioxole signals (δ 5.9–6.1 ppm) .
  • Mass spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 381.36 for C₂₀H₁₆FN₃O₄) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ values) across studies?

  • Assay standardization : Compare experimental variables (cell lines, incubation times, and compound solubility in DMSO/PBS) .
  • Statistical validation : Use ANOVA or linear regression to assess dose-response reproducibility.
  • Orthogonal assays : Validate binding affinity via SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .

Advanced: What strategies optimize the compound’s stability under physiological or experimental conditions?

  • pH stability studies : Perform accelerated degradation tests in buffers (pH 4–9) to identify labile groups (e.g., amide bonds) .
  • Temperature control : Store at –20°C in anhydrous DMSO to prevent hydrolysis.
  • Light sensitivity : Use amber vials to protect the benzo[d][1,3]dioxole moiety from UV-induced oxidation .

Advanced: How to design analogs to improve target selectivity and reduce off-target effects?

  • Structural modifications :
    • Replace the ethyl bridge with a propyl group to alter steric hindrance .
    • Introduce electron-withdrawing groups (e.g., –F) on the pyridazinone ring to enhance binding to ATP pockets .
  • In silico screening : Use molecular docking (AutoDock Vina) with SMILES/InChI keys to predict binding modes to kinases or GPCRs .

Advanced: How can computational modeling predict metabolic pathways or toxicity?

  • ADMET prediction : Tools like SwissADME assess metabolic sites (e.g., CYP450-mediated oxidation of the ethyl bridge) .
  • Molecular dynamics simulations : Analyze interactions with hERG channels to predict cardiotoxicity risks .

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